molecular formula C16H17NO B5854682 2,4-dimethyl-N-(4-methylphenyl)benzamide

2,4-dimethyl-N-(4-methylphenyl)benzamide

Cat. No. B5854682
M. Wt: 239.31 g/mol
InChI Key: VENWGZIIEFARPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-(4-methylphenyl)benzamide, also known as DMMPB, is a chemical compound that has been studied for its potential use in scientific research. DMMPB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(4-methylphenyl)benzamide is not fully understood, but it is thought to act as an allosteric modulator of the adenosine A2A receptor. This means that it can bind to a different site on the receptor than the endogenous ligand and alter its activity.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(4-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including increasing the release of dopamine in the brain and reducing inflammation. 2,4-dimethyl-N-(4-methylphenyl)benzamide has also been shown to have potential as a treatment for Parkinson's disease, as it can increase the activity of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dimethyl-N-(4-methylphenyl)benzamide in lab experiments is its high affinity for the adenosine A2A receptor, which makes it a useful tool for studying the receptor's activity. However, one limitation is that 2,4-dimethyl-N-(4-methylphenyl)benzamide is not selective for the adenosine A2A receptor and can bind to other receptors as well.

Future Directions

There are several future directions for research on 2,4-dimethyl-N-(4-methylphenyl)benzamide. One area of interest is in developing more selective ligands for the adenosine A2A receptor, which could have potential therapeutic applications. Another area of interest is in studying the effects of 2,4-dimethyl-N-(4-methylphenyl)benzamide on other physiological processes, such as immune function and metabolism. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dimethyl-N-(4-methylphenyl)benzamide and its potential as a tool for studying G protein-coupled receptors.

Synthesis Methods

2,4-dimethyl-N-(4-methylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

2,4-dimethyl-N-(4-methylphenyl)benzamide has been studied for its potential use in a variety of scientific research applications, including as a ligand for the study of G protein-coupled receptors. 2,4-dimethyl-N-(4-methylphenyl)benzamide has been shown to have high affinity for the adenosine A2A receptor, which is involved in a variety of physiological processes including vasodilation and neurotransmitter release.

properties

IUPAC Name

2,4-dimethyl-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-4-7-14(8-5-11)17-16(18)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENWGZIIEFARPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(4-methylphenyl)benzamide

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